![molecular formula C10H11BrFNO B1401107 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1339047-73-2](/img/structure/B1401107.png)
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Descripción general
Descripción
1-(2-Bromo-4-fluorophenyl)methylazetidin-3-ol, also known as BfMA, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. BfMA has been found to possess a wide range of biological activities, including anti-bacterial, anti-cancer, and anti-inflammatory effects. The compound has been studied for its ability to interact with various enzymes and receptors, and its potential to modulate various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
One notable application of compounds related to "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol" is in the development of cholesterol absorption inhibitors. For instance, a study on the discovery of potent inhibitors of cholesterol absorption mentions designing compounds to exploit activity-enhancing oxidation and to block sites of potential detrimental metabolic oxidation, leading to the development of a compound with remarkable efficacy for the reduction of liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Synthetic Methodology and Chemical Properties
Research into the structural aspects of azetidin-2-ones, which share a core structure with "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol", has contributed to understanding their antimitotic properties and potential applications in creating new pharmaceutical compounds. Studies have explored the structures of antimitotic compounds based on the azetidin-2-one core with various substituents, indicating a broad scope for chemical modification and application in drug design (Twamley et al., 2020).
Antibacterial and Antimicrobial Agents
Azetidinyl compounds, including derivatives of "1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol", have been evaluated for their antibacterial properties. For example, studies on azetidinylquinolones and naphthyridines with varied substituents have demonstrated potent antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents or enhancers (Frigola et al., 1994).
Antimicrobial Agent Synthesis
The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents showcase the versatile applications of azetidinyl derivatives in developing new therapeutic agents. These compounds have been evaluated for antimicrobial activity, providing a foundation for further research into their pharmaceutical applications (Doraswamy & Ramana, 2013).
Propiedades
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICKFZMFCXIWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide](/img/structure/B1401024.png)
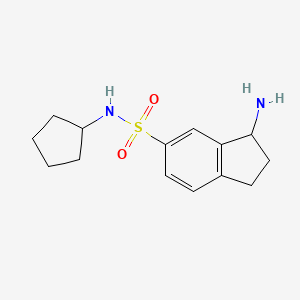
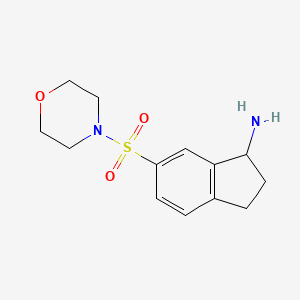
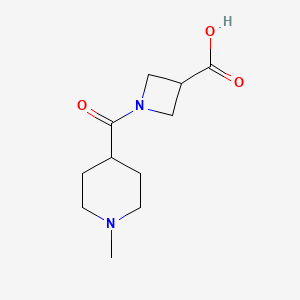
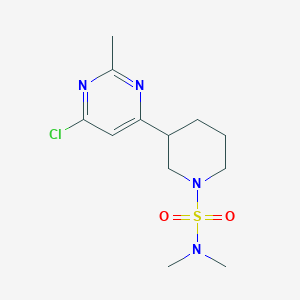
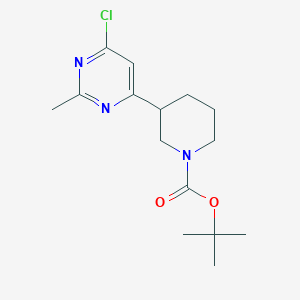
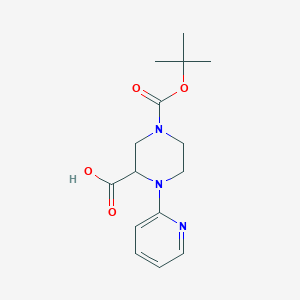
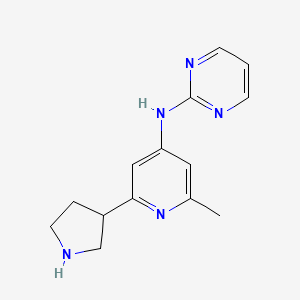
![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)
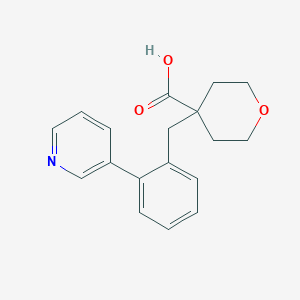
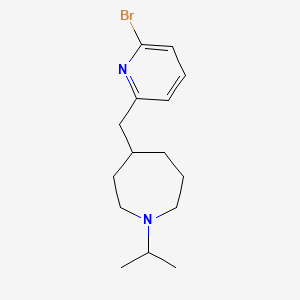
![1-[2-(4-Fluoro-phenyl)-acetyl]-azetidine-3-carboxylic acid(2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylmethyl)-amide](/img/structure/B1401042.png)
![2-[5-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol](/img/structure/B1401046.png)
![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)